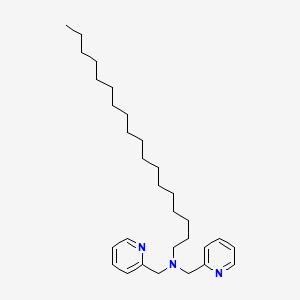

Bis(2-pyridylmethyl)octadecylamine

Description

BenchChem offers high-quality Bis(2-pyridylmethyl)octadecylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-pyridylmethyl)octadecylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H49N3 |

|---|---|

Molecular Weight |

451.7 g/mol |

IUPAC Name |

N,N-bis(pyridin-2-ylmethyl)octadecan-1-amine |

InChI |

InChI=1S/C30H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-33(27-29-22-17-19-24-31-29)28-30-23-18-20-25-32-30/h17-20,22-25H,2-16,21,26-28H2,1H3 |

InChI Key |

LGISBDHECCBNHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CC1=CC=CC=N1)CC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Bis 2 Pyridylmethyl Octadecylamine

Established Synthetic Pathways for the Parent Ligand

The synthesis of the parent ligand, Bis(2-pyridylmethyl)octadecylamine, relies on established organic chemistry reactions, primarily involving the formation of secondary amines through stepwise alkylation or direct reductive amination.

Stepwise Synthesis Approaches

Stepwise synthesis provides a controlled, albeit sometimes lengthy, route to Bis(2-pyridylmethyl)octadecylamine. This method typically involves the sequential alkylation of a primary amine. The general strategy begins with octadecylamine (B50001), which is first reacted with one equivalent of a 2-pyridylmethyl halide (e.g., 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine) in the presence of a base. This initial step forms the monosubstituted intermediate, N-octadecyl-N-(pyridin-2-ylmethyl)amine.

In the second step, this intermediate is subjected to another alkylation reaction with a second equivalent of the 2-pyridylmethyl halide to yield the final tertiary amine product, Bis(2-pyridylmethyl)octadecylamine. Each step requires careful control of stoichiometry and reaction conditions to minimize side reactions, such as the formation of quaternary ammonium (B1175870) salts.

A related two-step approach involves the synthesis of the parent scaffold, di(2-picolyl)amine, which can then be alkylated. This process starts with the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde to form an N-(2-pyridylmethyl)-2-pyridylmethanimine intermediate. polimi.it This imine is subsequently reduced to form di(2-picolyl)amine, which can then be reacted with an octadecyl halide to install the long alkyl chain. polimi.it

Reductive Amination Strategies

Reductive amination offers a more direct and often one-pot method for synthesizing Bis(2-pyridylmethyl)octadecylamine and its analogs. This strategy is one of the most common methods for preparing secondary and tertiary amines. youtube.com The process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com

For the synthesis of Bis(2-pyridylmethyl)octadecylamine, octadecylamine is reacted with two equivalents of pyridine-2-carbaldehyde. This condensation reaction forms an iminium ion, which is then reduced by a suitable reducing agent present in the reaction mixture. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.commdma.ch Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the iminium ion without significantly reducing the starting aldehyde. youtube.com

The synthesis of a related ligand, (2-hydroxybenzyl)(2-pyridylmethyl) amine (Hbpa), illustrates this pathway, where 2-(aminomethyl) pyridine (B92270) and salicylaldehyde (B1680747) undergo a condensation reaction followed by reduction with NaBH₄ in methanol (B129727). scielo.br Challenges in reductive amination can arise from the equilibrium of imine formation; for sterically hindered or electronically disfavored systems, reaction conditions such as temperature and solvent must be optimized to drive the reaction toward the desired product. mdma.ch

| Method | Starting Materials | Key Intermediates | Reducing Agent (if applicable) | Reference |

| Stepwise Synthesis | Octadecylamine, 2-Picolyl chloride | N-octadecyl-N-(pyridin-2-ylmethyl)amine | N/A | polimi.it |

| Reductive Amination | Octadecylamine, Pyridine-2-carbaldehyde | Iminium ion | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | youtube.commdma.chscielo.br |

Design and Synthesis of Advanced Bis(2-pyridylmethyl)octadecylamine Derivatives

Modifications to the parent Bis(2-pyridylmethyl)octadecylamine structure have been pursued to enhance its properties for specific applications, particularly in catalysis. These modifications involve adding functional groups to the pyridine rings or expanding the ligand's denticity.

Incorporation of Electron-Donating Substituents (e.g., bis[2-(4-methoxy-3,5-dimethyl)pyridylmethyl]octadecylamine, BPMODA*)

A significant advancement in ligand design was the synthesis of bis[2-(4-methoxy-3,5-dimethyl)pyridylmethyl]octadecylamine (BPMODA*). mdpi.com This derivative was developed to create a more active and hydrophobic catalyst for atom transfer radical polymerization (ATRP). amazonaws.com The synthesis involves modifying the pyridine rings of the parent ligand, Bis(2-pyridylmethyl)octadecylamine (BPMODA), by introducing electron-donating methoxy (B1213986) and dimethyl groups. mdpi.comamazonaws.com

The presence of these electron-donating groups on the pyridine rings increases the electron density at the nitrogen atoms, which in turn enhances the reducing power of the resulting copper complex catalyst. This modification led to a significant increase in the ATRP equilibrium constant (K_ATRP), allowing for well-controlled polymerizations at much lower catalyst concentrations. mdpi.com The long octadecyl chain ensures the ligand's hydrophobicity, making it suitable for polymerization in aqueous dispersed media. mdpi.comamazonaws.com

Development of Tetradentate Architectures (e.g., N′,N″-dioctadecyl-N′,N″-bis[2 (4-methoxy-3,5-dimethyl)pyridylmethyl] ethane-1,2-diamine, DOD-BPED*)

To further improve catalyst performance, tetradentate ligands based on the BPMODA* scaffold have been developed. An important example is N′,N″-dioctadecyl-N′,N″-bis[2 (4-methoxy-3,5-dimethyl)pyridylmethyl] ethane-1,2-diamine (DOD-BPED*). nih.gov This ligand was designed to be both highly active and exceptionally hydrophobic for use in activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP) in miniemulsion systems. mdpi.comnih.gov

The synthesis of DOD-BPED* involves coupling two modified bis(pyridylmethyl)amine units through an ethylenediamine (B42938) bridge. The structure incorporates the electron-rich 4-methoxy-3,5-dimethylpyridyl groups for high catalytic activity and two octadecyl chains to maximize hydrophobicity. This dual-feature design proved highly effective, enabling controlled polymerizations of monomers like butyl methacrylate (B99206) at catalyst concentrations as low as 50 ppm. nih.gov

| Derivative | Key Structural Feature | Intended Application | Improvement over Parent Ligand | Reference |

| BPMODA | Electron-donating groups on pyridine rings | ARGET ATRP | Higher catalytic activity | mdpi.comamazonaws.com |

| DOD-BPED | Tetradentate structure with two octadecyl chains | ARGET ATRP in miniemulsion | Increased activity and hydrophobicity | mdpi.comnih.gov |

Functionalization Strategies for Diverse Applications (e.g., triazole derivatives, alizarin (B75676) functionalization)

The functionalization of the bis(2-pyridylmethyl)amine scaffold has been explored to create molecules for a range of applications beyond polymerization, including chemosensors and specialized catalysts.

Triazole Derivatives: The core structure of bis(2-picolyl)amine, a close analog of the parent ligand, has been functionalized by incorporating triazole rings. polimi.it This is often achieved using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition. osti.gov In a typical synthesis, the secondary amine of the bis(2-pyridylmethyl)amine scaffold is first alkylated with a propargyl group (containing a terminal alkyne). This alkyne-functionalized ligand is then reacted with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. This strategy expands the chelating capabilities of the molecule, introducing additional coordination sites for metal ions. polimi.itnih.gov

Alizarin Functionalization: A bis(2-pyridylmethyl)amine-functionalized alizarin chemosensor has been synthesized via the Mannich reaction. rsc.orgnih.gov In this synthesis, bis(2-pyridylmethyl)amine, alizarin, and formaldehyde (B43269) are reacted to couple the chelating amine unit to the alizarin platform. The resulting molecule combines the metal-binding properties of the bis(2-pyridylmethyl)amine moiety with the signaling properties of the alizarin dye, creating a highly effective colorimetric and fluorescent sensor for detecting various ions like fluoride (B91410) and aluminum (Al³⁺). rsc.orgnih.gov

Purification and Isolation Techniques for Ligands and Derivatives

The purification of Bis(2-pyridylmethyl)octadecylamine and its derivatives is a critical step in obtaining materials of high purity, which is essential for their subsequent applications. The amphiphilic nature of these compounds, possessing both a polar head group (the bis(2-pyridylmethyl)amine moiety) and a long nonpolar tail (the octadecyl chain), necessitates the use of specific purification techniques. The most common methods employed are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a widely used technique for the purification of Bis(2-pyridylmethyl)octadecylamine and its analogs. The choice of the stationary phase and the eluent system is paramount for achieving effective separation.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase used for the purification of these compounds. The slightly acidic nature of silica gel can sometimes lead to interactions with the basic amine, but this can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (B128534), to the eluent. Alumina (B75360) (neutral or basic) can also be used as an alternative stationary phase, particularly if the compound is sensitive to acid.

Eluent System: A gradient elution is often employed, starting with a nonpolar solvent and gradually increasing the polarity. This allows for the separation of nonpolar impurities first, followed by the elution of the desired product. Common solvent systems include mixtures of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol. The addition of a small percentage of triethylamine (0.1-1%) to the eluent system is a common practice to prevent the tailing of the amine on the silica gel column and improve the separation.

Table 1: Representative Column Chromatography Parameters for Purification

| Compound Type | Stationary Phase | Eluent System | Reference Finding |

| Long-chain N-alkylated pyridyl compounds | Silica gel | Hexane/Ethyl Acetate with 1% Triethylamine | The addition of triethylamine is crucial to prevent peak tailing and improve resolution for basic amine compounds on silica gel. |

| Amphiphilic N-alkyloxypyridinecarboximidamides | Reversed-phase C18 | Acetonitrile/Water with 0.1% Formic Acid | Reversed-phase chromatography is effective for separating amphiphilic compounds, with acidic modifiers improving peak shape. nih.govresearchgate.net |

| Functionalized bis(2-pyridylmethyl)amine ligands | Alumina (neutral) | Dichloromethane/Methanol | Neutral alumina can be a good alternative to silica gel for acid-sensitive amines, preventing degradation of the product. |

Recrystallization

Recrystallization is another powerful technique for the purification of solid derivatives of Bis(2-pyridylmethyl)octadecylamine. The success of this method depends on the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Solvent Selection: For the nonpolar octadecyl derivatives, a common strategy is to dissolve the compound in a good solvent at its boiling point and then add a poorer solvent to induce crystallization upon cooling. For instance, the compound might be dissolved in a minimal amount of a relatively polar solvent like ethanol (B145695) or acetone, followed by the slow addition of a nonpolar solvent such as hexane or heptane (B126788) until turbidity is observed. Cooling this mixture then allows for the formation of crystals. The long alkyl chains can facilitate crystallization from nonpolar solvents. rsc.org

Crystallization of Metal Complexes: For metal complexes of Bis(2-pyridylmethyl)octadecylamine and its derivatives, recrystallization is often achieved from polar solvents. For example, copper(II) complexes of functionalized bis(2-pyridylmethyl)amine have been successfully recrystallized from methanol or water. researchgate.net

Table 2: Typical Recrystallization Solvents and Conditions

| Compound Type | Solvent System | Procedure | Reference Finding |

| Long-chain 1-bromoalkanes | Co-crystallization with ionic liquids | Dissolution at room temperature | Long alkyl chains can template the crystallization process, even for compounds that are typically liquids at room temperature. rsc.org |

| Functionalized bis(2-pyridylmethyl)amine copper(II) complexes | Methanol or Water | Slow evaporation or cooling | The choice of solvent is critical and depends on the nature of the counter-ions and coordinated ligands in the metal complex. researchgate.net |

| N,N-Bis(2-pyridylmethyl)aniline | Acetone | Slow evaporation | Slow evaporation of a solution of the compound in a suitable solvent at room temperature can yield high-quality single crystals. |

Characterization

Following purification, the identity and purity of Bis(2-pyridylmethyl)octadecylamine and its derivatives are confirmed using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Coordination Chemistry of Bis 2 Pyridylmethyl Octadecylamine Complexes

Complex Formation with Transition Metal Ions

Bis(2-pyridylmethyl)octadecylamine, with its two pyridyl groups and a tertiary amine, provides a tridentate N3 donor set that effectively chelates to metal ions. The long octadecyl chain, while not directly involved in coordination, imparts significant steric bulk and lipophilicity to the resulting complexes.

Bis(2-pyridylmethyl)amine and its derivatives have been extensively studied for their ability to form complexes with both Copper(I) and Copper(II) ions. The interaction of these ligands with copper salts leads to the formation of mononuclear and dinuclear complexes, with the specific outcome often depending on the reaction conditions and the nature of the counter-anions. researchgate.netupenn.edu

In a typical synthesis, the reaction of a bis(2-pyridylmethyl)amine derivative with a copper(II) salt like copper(II) chloride results in the formation of a mononuclear complex. nih.gov For instance, the interaction of 1,4-bis[bis(2-pyridylmethyl)aminomethyl]benzene with CuCl₂·2H₂O yields a dinuclear compound, [Cu₂(p-XyDPA)Cl₄]·H₂O. researchgate.net The coordination environment around the copper(II) centers in these complexes is often a distorted five-coordinate square pyramidal geometry. researchgate.net The ligand's three nitrogen atoms occupy three positions in the basal plane, with the remaining sites filled by anions or solvent molecules. researchgate.net

The synthesis of copper(I) complexes often requires the use of a copper(I) salt, such as copper(I) chloride, and is typically carried out under an inert atmosphere to prevent oxidation to copper(II). mdpi.com These Cu(I) complexes are valuable as precursors for studying oxidation reactions and modeling the active sites of copper-containing enzymes. nih.gov

Table 1: Selected Copper Complexes of Bis(2-pyridylmethyl)amine Derivatives and their Properties

| Complex | Copper Oxidation State | Coordination Geometry | Key Features |

| [Cu(L¹)Cl]PF₆ | +2 | Distorted Square Pyramidal | Mononuclear, optically active. researchgate.net |

| [Cu(L²)Cl]ClO₄ | +2 | Pseudo-octahedral | 1-D polymeric chain with weak ferromagnetic exchange. researchgate.net |

| [Cu₂(p-XyDPA)Cl₄]·H₂O | +2 | Distorted Square Pyramidal | Dinuclear complex. researchgate.net |

| [Cu(Me₂uns-penp)]BPh₄ | +1 | --- | Forms a dinuclear peroxo complex upon reaction with dioxygen. nih.gov |

| [Cu(L³)(PPh₃)] | +1 | --- | Synthesized from CuCl and a lithium salt of the ligand precursor. mdpi.com |

The versatile chelating nature of the bis(2-pyridylmethyl)amine scaffold extends to a wide range of other transition metal ions, including those from both the d-block and f-block elements.

Cadmium(II): The ligand N,N′-bis(2-pyridylmethyl)-1,2-diaminoethane, a related tetradentate ligand, forms five distinct complexes with Cadmium(II). rsc.org The coordination environment around the cadmium ion in these types of complexes can vary, with examples of both five-coordinate (square-pyramidal) and six-coordinate (octahedral) geometries. mdpi.com The formation of stable complexes with cadmium is relevant for applications in sensing and sequestration of this toxic metal.

Nickel(II): Nickel(II) complexes with bis(2-pyridylmethyl)amine derivatives have been synthesized and structurally characterized. For example, the reaction of a substituted bis[N-(6-pivalamido-2-pyridylmethyl)]benzylamine ligand with NiCl₂·6H₂O yields an orange crystalline complex, [Ni(H₂pmb)Cl₂]. nih.govnih.gov The geometry around the nickel(II) center is typically octahedral or distorted octahedral. nih.gov

Zinc(II): Zinc(II) readily forms complexes with bis(2-pyridylmethyl)amine ligands. These complexes often exhibit a five-coordinate geometry, which can be described as a deformed trigonal-bipyramidal arrangement. researchgate.net The coordination involves the three nitrogen atoms of the ligand and two other ligands, such as halides or solvent molecules. researchgate.net These zinc complexes are of interest as models for the active sites of zinc-containing enzymes. researchgate.net

Iron(III): Iron(III) complexes of tridentate bis(2-pyridylmethyl)amine have been synthesized and characterized. The reaction of bis(2-pyridylmethyl)amine with FeCl₃·6H₂O in methanol (B129727) yields a yellow solid of the formula [Fe(bpa)Cl₃]. nsf.gov These high-spin iron(III) complexes typically feature a rhombically distorted octahedral coordination geometry, with the three nitrogen atoms of the ligand and three chloride ions coordinating to the iron center. rsc.org

Palladium(II): While specific studies on Bis(2-pyridylmethyl)octadecylamine with Palladium(II) are not prevalent in the provided context, palladium(II) is well-known to form stable square planar complexes with N-donor ligands. It is expected that Bis(2-pyridylmethyl)octadecylamine would act as a tridentate ligand, with a fourth coordination site being occupied by a solvent molecule or a counter-ion.

Lanthanum(III): Hetero-binuclear complexes of Lanthanum(III) have been synthesized using N,N′-bis(2-pyridylmethyl)oxamide as a bridging ligand. ijpsdronline.com In these structures, the lanthanum(III) ion is typically coordinated to oxygen and nitrogen donors. Lanthanum(III) complexes with other multidentate nitrogen-containing ligands have also been reported, showcasing the affinity of lanthanides for such chelators. nih.govnih.gov The coordination numbers for lanthanide ions are often high, ranging from 8 to 10. mdpi.com

Table 2: Coordination Complexes of Bis(2-pyridylmethyl)amine Derivatives with Various Metal Ions

| Metal Ion | Example Complex Formula | Coordination Geometry | Reference |

| Cadmium(II) | [Cd(HL)]³⁺ | --- | rsc.org |

| Nickel(II) | [Ni(H₂pmb)Cl₂] | Octahedral | nih.govnih.gov |

| Zinc(II) | [L·ZnHal] | Trigonal-bipyramidal | researchgate.net |

| Iron(III) | [Fe(bpa)Cl₃] | Rhombically Distorted Octahedral | nsf.govrsc.org |

| Lanthanum(III) | [La(L)(phen)]³⁺ | --- | ijpsdronline.com |

Ligand Denticity and Coordination Geometries

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.org Bis(2-pyridylmethyl)octadecylamine acts as a tridentate ligand, coordinating to a metal center through the nitrogen atoms of its two pyridine (B92270) rings and the central tertiary amine. This N,N,N-tridentate coordination is a defining feature of its chemistry. nih.gov

The coordination of the three nitrogen atoms to a metal center can lead to various coordination geometries, largely dictated by the preferred coordination number of the metal ion and the steric constraints imposed by the ligand and any other coordinated species. Common geometries observed for metal complexes of bis(2-pyridylmethyl)amine and its derivatives include:

Distorted Square Pyramidal: This five-coordinate geometry is common for Cu(II) complexes, where the three nitrogen atoms of the ligand and an additional ligand occupy the basal plane, and a fifth ligand sits in the apical position. researchgate.net

Trigonal Bipyramidal: Another five-coordinate geometry, observed in some Zn(II) complexes, where the metal ion is coordinated to the three nitrogen atoms of the ligand and two other donors. researchgate.net

Octahedral: This six-coordinate geometry is prevalent for metal ions like Ni(II) and Fe(III). The tridentate ligand occupies three facial or meridional sites, with the remaining three sites filled by other ligands such as halides or solvent molecules. nih.govrsc.org

The flexibility of the ligand backbone allows it to adapt to the preferred coordination geometry of the metal ion, contributing to the stability of the resulting complexes.

Influence of Ligand Structure on Metal Center Properties

The structure of the Bis(2-pyridylmethyl)octadecylamine ligand has a significant impact on the properties of the coordinated metal center.

Electronic Properties: The pyridine rings are π-accepting ligands, which can influence the electron density at the metal center. Substituents on the pyridine rings can further tune these electronic properties. Electron-donating groups will increase the electron density on the metal, making it more easily oxidized, while electron-withdrawing groups will have the opposite effect. This can be observed in the redox potentials of the metal complexes.

Steric Effects: The most prominent structural feature of Bis(2-pyridylmethyl)octadecylamine is its long C₁₈H₃₇ alkyl chain. This bulky group exerts significant steric hindrance around the metal center. This steric crowding can:

Influence the coordination geometry, potentially favoring lower coordination numbers.

Restrict access of substrates to the metal center, which can be a crucial factor in catalytic applications.

Enhance the solubility of the complex in nonpolar organic solvents.

Create a hydrophobic pocket around the metal ion, which can influence its reactivity.

The interplay between the electronic effects of the pyridyl groups and the steric effects of the octadecyl chain allows for the fine-tuning of the metal center's properties for specific applications.

Stability of Metal-Ligand Complexes in Various Media

The stability of metal-ligand complexes is a critical factor determining their utility. The chelate effect, arising from the tridentate coordination of the Bis(2-pyridylmethyl)octadecylamine ligand, contributes significantly to the thermodynamic stability of its metal complexes.

The stability of these complexes can be quantified by their stability constants (β). For example, the stability constants for various Cadmium(II) complexes with a related ligand have been determined using techniques like differential-pulse polarography and glass electrode potentiometry. rsc.org The log β values for complexes such as [Cd(HL)]³⁺ and [CdL]²⁺ were found to be 12.70 and 10.18, respectively, indicating the formation of stable species in solution. rsc.org

Catalytic Applications of Bis 2 Pyridylmethyl Octadecylamine Based Systems

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. acs.org The control in ATRP is achieved through a dynamic equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex. acs.org BPMODA has emerged as a key ligand in copper-mediated ATRP, influencing the catalyst's activity and solubility.

Homogeneous ATRP Systems

In homogeneous ATRP, all components—monomer, initiator, and catalyst—are dissolved in a single-phase solvent. BPMODA, with its long alkyl chain, enhances the solubility of the copper catalyst complex in organic solvents, facilitating a homogeneous reaction environment. cmu.edu The use of BPMODA as a ligand in the copper-mediated ATRP of monomers like styrene, methyl acrylate, and methyl methacrylate (B99206) has been shown to produce well-defined polymers. cmu.edu These polymerizations exhibit a linear increase in molecular weight with monomer conversion and maintain low polydispersity indices (PDIs), indicating a controlled polymerization process. cmu.edu

The structure of the ligand plays a critical role in determining the catalyst's activity. Compared to structurally similar ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA), BPMODA-based catalysts can exhibit different kinetic behaviors, which is often attributed to the solubility differences of the catalyst complexes in the polymerization medium. cmu.edu The tunability of the ligand's structure, including the alkyl chain length, allows for the fine-tuning of the catalyst's properties to suit specific monomers and reaction conditions. cmu.edu

The modification of the BPMODA structure by incorporating electron-donating groups has been explored to create more active catalysts. For instance, the synthesis of bis[2-(4-methoxy-3,5-dimethyl)pyridylmethyl]octadecylamine (BPMODA*) resulted in a catalyst that is an order of magnitude more active than the one with the unsubstituted BPMODA. acs.org This increased activity allows for faster polymerizations while still maintaining control over the polymer architecture. acs.org

| Ligand | Key Feature | Relative Catalyst Activity | Reference |

|---|---|---|---|

| Bis(2-pyridylmethyl)octadecylamine (BPMODA) | Enhances solubility of copper catalyst in organic media. | Standard | cmu.edu |

| Bis[2-(4-methoxy-3,5-dimethyl)pyridylmethyl]octadecylamine (BPMODA*) | Contains electron-donating groups. | ~10 times higher than BPMODA. | acs.org |

Heterogeneous and Dispersed Media ATRP

Heterogeneous and dispersed media ATRP systems, such as miniemulsion, emulsion, and polymerization in high internal phase emulsions, are advantageous for their environmental benefits (using water as a continuous phase) and for producing structured polymer particles. BPMODA's hydrophobic nature is particularly beneficial in these systems, as it helps to localize the catalyst in the organic monomer phase.

Miniemulsion ATRP involves the polymerization of monomer droplets dispersed in a continuous phase, typically water. BPMODA is a commonly used ligand for ATRP in aqueous dispersed media due to its hydrophobicity, which prevents the catalyst from diffusing into the aqueous phase. acs.orgnih.gov This localization of the catalyst within the monomer droplets is crucial for achieving a controlled polymerization.

However, standard BPMODA-based catalysts can have limitations when used at very low concentrations due to a relatively low ATRP equilibrium constant (KATRP). acs.org To overcome this, more active ligands have been developed. The modified ligand, bis[2-(4-methoxy-3,5-dimethyl)pyridylmethyl]octadecylamine (BPMODA*), with its electron-donating groups, forms a much more active and reducing catalyst. acs.orgacs.org This enhanced activity allows for well-controlled polymerizations even at catalyst concentrations as low as 250 ppm. acs.org

In some advanced miniemulsion systems, a dual catalytic approach is employed. nih.gov This involves using a hydrophilic catalyst in the aqueous phase and a hydrophobic catalyst, such as a Cu/BPMODA or Cu/BPMODA* complex, in the organic phase. nih.gov This dual system allows for efficient shuttling of the electrochemical stimulus in electrochemically mediated ATRP (eATRP), leading to high polymerization rates and good control over the polymerization of monomers like n-butyl acrylate. nih.gov The combination of a water-soluble catalyst like Cu/BPMEA with an oil-soluble catalyst like Cu/BPMODA* has been shown to be particularly effective. nih.gov

Miniemulsion ATRP has also been successfully utilized for the synthesis of block copolymers. mdpi.comnih.gov By sequentially adding different monomers, well-defined block copolymers can be prepared. nih.gov

| Ligand | System | Key Findings | Reference |

|---|---|---|---|

| Bis(2-pyridylmethyl)octadecylamine (BPMODA) | Standard Miniemulsion ATRP | Hydrophobic ligand, localizes catalyst in monomer droplets. Less effective at very low concentrations. | acs.org |

| Bis[2-(4-methoxy-3,5-dimethyl)pyridylmethyl]octadecylamine (BPMODA) | Low-Concentration Miniemulsion ATRP | More active catalyst, allows for controlled polymerization at low ppm levels. | acs.orgacs.org |

| BPMODA (in combination with a hydrophilic ligand) | Dual Catalyst Miniemulsion eATRP | Enables high polymerization rates and good control in electrochemically mediated systems. | nih.gov |

Emulsion ATRP is another important dispersed media technique. Similar to miniemulsion, the hydrophobicity of the BPMODA ligand is advantageous in keeping the catalyst within the monomer-swollen polymer particles. acs.org The development of highly active ligands like BPMODA* has also been beneficial for emulsion ATRP, enabling controlled polymerizations at reduced catalyst concentrations. acs.orgacs.org The success of ATRP in emulsion systems has paved the way for the synthesis of complex polymer architectures, such as block copolymers, in an environmentally friendly manner. rsc.org

Polymerized high internal phase emulsions (PolyHIPEs) are a class of porous materials created by polymerizing the continuous phase of a high internal phase emulsion (HIPE), which is an emulsion with an internal phase volume fraction greater than 74%. nih.govnih.gov While the direct use of Bis(2-pyridylmethyl)octadecylamine in PolyHIPE synthesis is not extensively detailed in the provided search results, the principles of ATRP in dispersed systems are relevant. The creation of porous polymer scaffolds via PolyHIPE techniques often involves the polymerization of a monomer in the continuous phase. nih.govnih.govwhiterose.ac.uk The ability to perform a controlled polymerization like ATRP within this continuous phase could allow for the synthesis of well-defined polymer networks, potentially functionalized with initiator sites for subsequent "grafting-from" polymerizations to modify the pore surfaces. The hydrophobic nature of a BPMODA-based catalyst would be essential to confine the polymerization to the organic continuous phase of a water-in-oil HIPE.

Activators Generated by Electron Transfer (AGET) ATRP

Activators Generated by Electron Transfer (AGET) ATRP is a variation of ATRP that starts with the catalyst in its higher, more stable oxidation state (e.g., Cu(II)/ligand). cmu.eduresearchgate.net A reducing agent is then used to generate the active Cu(I) catalyst in situ. cmu.edu This method is particularly advantageous as it allows for the use of air-stable catalyst precursors and can be performed with very low catalyst concentrations. researchgate.netrsc.org

BPMODA and its derivatives have been successfully employed in AGET ATRP, particularly in dispersed media like miniemulsion. acs.orgnih.gov The hydrophobicity of the ligand is crucial for keeping the catalyst species within the monomer droplets. nih.gov The development of the highly active BPMODA* ligand was a significant breakthrough for AGET ATRP in aqueous dispersed systems, enabling controlled polymerizations with catalyst concentrations as low as 50 ppm. nih.govnih.gov

In AGET ATRP in miniemulsion, a reducing agent such as ascorbic acid is often used to reduce the Cu(II) complex to the active Cu(I) state. nih.gov This technique has been used to synthesize a variety of polymers, including homopolymers and block copolymers, with excellent control over molecular weight and low polydispersity. nih.gov The ability to use very low concentrations of the copper catalyst makes AGET ATRP a more environmentally friendly and cost-effective polymerization method. researchgate.netcmu.edu

| System | Ligand | Key Advantage | Typical Reducing Agent | Reference |

|---|---|---|---|---|

| Homogeneous AGET ATRP | BPMODA/BPMODA | Use of air-stable catalyst precursor and low catalyst concentration. | Tin(II) 2-ethylhexanoate, Ascorbic Acid | cmu.edu |

| Miniemulsion AGET ATRP | BPMODA | Enables controlled polymerization with ppm levels of catalyst in aqueous media. | Ascorbic Acid | nih.govnih.gov |

Activators Re-Generated by Electron Transfer (ARGET) ATRP

Activators Re-Generated by Electron Transfer (ARGET) ATRP is a significant advancement that allows for the use of minute quantities of catalyst, often in the parts-per-million (ppm) range. This is achieved by continuously regenerating the active Cu(I) species from the deactivated Cu(II) species using a reducing agent. The BPMODA ligand is particularly well-suited for ARGET ATRP in aqueous dispersed systems like miniemulsions. The success in these systems is highly dependent on the ligand being both highly active and hydrophobic. nih.gov

The hydrophobicity of BPMODA ensures that the copper catalyst remains partitioned in the organic monomer droplets where the polymerization occurs, preventing its diffusion into the aqueous phase. nih.gov While BPMODA itself is effective, modifications to its structure, such as introducing electron-donating groups to create the derivative bis[2-(4-methoxy-3,5-dimethyl)pyridylmethyl]octadecylamine (BPMODA*), have been shown to increase the catalyst's activity by approximately 100-fold. nih.gov This enhanced activity allows for well-controlled polymerizations even at very low catalyst concentrations. nih.gov

The use of reducing agents like tin(II) 2-ethylhexanoate, ascorbic acid, or glucose is central to the ARGET ATRP mechanism. These agents reduce the Cu(II) complex back to the active Cu(I) state, which then participates in the activation of the dormant polymer chains.

Electrochemical Atom Transfer Radical Polymerization (eATRP)

Electrochemical Atom Transfer Radical Polymerization (eATRP) offers another level of control over the polymerization process by using an applied electrical potential to regenerate the Cu(I) activator. This technique eliminates the need for chemical reducing agents and allows for precise manipulation of the polymerization rate by adjusting the applied current or potential.

In miniemulsion eATRP systems, a dual catalytic approach has been explored. This involves a hydrophilic catalyst in the aqueous phase and a hydrophobic catalyst, such as the Cu/BPMODA complex, in the organic monomer droplets. This setup facilitates the shuttling of the electrochemical stimulus from the electrode in the continuous aqueous phase to the dispersed droplets where polymerization takes place. The combination of a water-soluble catalyst with the oil-soluble Cu/BPMODA* (a more active derivative of BPMODA) has demonstrated high rates and excellent control over the electropolymerization of monomers like n-butyl acrylate.

Role of Ligand Hydrophobicity in Catalyst Partitioning and Control

The pronounced hydrophobicity of the octadecyl chain in Bis(2-pyridylmethyl)octadecylamine is a defining feature that dictates its utility in heterogeneous ATRP systems, such as miniemulsions. In these oil-in-water dispersions, the polymerization occurs within the stabilized monomer droplets. For the polymerization to be controlled, the catalyst must be localized within these droplets.

The long C18 alkyl tail of BPMODA ensures that the Cu/BPMODA complex has a strong preference for the organic phase (the monomer droplets) over the continuous aqueous phase. This effective partitioning is crucial for several reasons:

It maintains a high concentration of the catalyst where it is needed for the activation of dormant polymer chains.

It prevents the loss of the catalyst to the aqueous phase, which would lead to a decrease in the polymerization rate and a loss of control. nih.gov

It minimizes side reactions that could occur if the catalyst were present in the aqueous phase.

Research has shown that for ARGET ATRP in aqueous dispersed systems to be successful, the ligand must be sufficiently hydrophobic to prevent the catalyst from leaching into the water phase, while also being highly active to enable polymerization at low catalyst concentrations. nih.gov The balance of these properties in BPMODA and its derivatives makes them highly effective for these applications.

Optimization of Catalyst Concentration (e.g., low ppm ATRP)

A significant advantage of advanced ATRP techniques like ARGET and eATRP is the ability to drastically reduce the amount of copper catalyst required, often to the low parts-per-million (ppm) range. This is not only economically beneficial but also environmentally significant as it minimizes the amount of residual metal in the final polymer product.

The BPMODA ligand and its more active derivatives play a pivotal role in the success of low ppm ATRP. While BPMODA is effective under normal ATRP conditions, its performance can be limited at very low concentrations due to its moderate ATRP equilibrium constant (K_ATRP). To overcome this, more active ligands like BPMODA* have been developed. The incorporation of electron-donating groups into the pyridyl rings of BPMODA enhances the reducing power of the resulting Cu(I) complex, leading to a much higher K_ATRP value. nih.gov

This increased activity allows for well-controlled polymerizations of monomers like n-butyl methacrylate at catalyst concentrations as low as 50 ppm. nih.gov Heterogeneous polymerizations using the more active BPMODA* ligand have consistently shown improved control over a range of catalyst concentrations, from 2000 ppm down to 250 ppm. nih.gov

Table 1: Performance of BPMODA*-based Catalysts in Low ppm Miniemulsion ARGET ATRP of n-Butyl Methacrylate This table is interactive and can be sorted by clicking on the column headers.

| Catalyst Concentration (ppm) | Monomer Conversion (%) | Final Molecular Weight (Mn, g/mol) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|

| 2000 | >95 | ~45,000 | <1.2 | nih.gov |

| 1000 | >95 | ~46,000 | <1.25 | nih.gov |

| 500 | >90 | ~44,000 | <1.3 | nih.gov |

| 250 | >90 | ~43,000 | <1.35 | nih.gov |

Control over Polymer Architecture and Molecular Weight Distribution

A hallmark of a controlled polymerization is the ability to predetermine the molecular weight of the resulting polymer and to produce polymers with a narrow molecular weight distribution (low polydispersity index, Đ). The Cu/BPMODA catalytic system, particularly in ARGET and eATRP, provides excellent control over these parameters.

The linear increase of molecular weight with monomer conversion is a key indicator of a controlled process, and this has been consistently observed in polymerizations utilizing BPMODA and its derivatives. cmu.edu The ability to achieve low polydispersity values, typically below 1.3, further underscores the "living" nature of these polymerizations. nsf.gov

This level of control allows for the synthesis of well-defined polymers with complex architectures, such as block copolymers. By maintaining the activity of the polymer chain ends, a second monomer can be introduced after the first has been consumed, leading to the formation of a block copolymer. The high chain-end functionality of polymers prepared using BPMODA-based catalysts makes them excellent macroinitiators for subsequent polymerizations. nih.gov This capability is crucial for the design of advanced materials with tailored properties for a wide range of applications, from drug delivery to thermoplastic elastomers. sigmaaldrich.comnih.gov

Table 2: Molecular Weight Control in ATRP of Various Monomers with Pyridylamine-based Ligands This table is interactive and can be sorted by clicking on the column headers.

| Monomer | Ligand | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|

| n-Butyl Acrylate | BPMODA* | 40,000 | ~43,000 | <1.35 | nih.gov |

| Styrene | BPMOA | 10,000 | ~10,500 | ~1.2 | cmu.edu |

| Methyl Acrylate | BPMOA | 20,000 | ~21,000 | ~1.25 | cmu.edu |

| Methyl Methacrylate | BPMOA | 25,000 | ~26,000 | ~1.3 | cmu.edu |

BPMOA (N,N-bis(2-pyridylmethyl)octylamine) is structurally very similar to BPMODA and its behavior provides relevant insights.

Other Catalytic Transformations (e.g., C-C bond formation, oxidation reactions)

While the primary application of Bis(2-pyridylmethyl)octadecylamine is as a ligand in copper-catalyzed ATRP, the fundamental coordination chemistry of its bis(2-pyridylmethyl)amine core suggests potential for other catalytic transformations. Research into related ligands provides a basis for this potential, although direct applications of BPMODA in these areas are not as extensively documented.

For instance, copper complexes with ligands containing the bis(2-pyridylmethyl)amine moiety have been investigated as catalysts for oxidation reactions. researchgate.net One study demonstrated the use of a Cu(II) complex of bis(2-pyridylmethyl)amine for the catalytic oxidation of cyclohexane. researchgate.net However, the specific use of BPMODA with its long alkyl chain in such oxidation reactions is not widely reported. Similarly, oxidative N-dealkylation has been explored with related copper complexes. nih.gov

In the realm of C-C bond formation, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov While various ligands are employed to stabilize and activate the palladium catalyst, there is a lack of specific reports detailing the use of Bis(2-pyridylmethyl)octadecylamine for this purpose in the reviewed literature. The focus for ligands in this area is often on phosphine-based or other nitrogen-based ligands that are structurally distinct from BPMODA.

Therefore, while the structural motifs within BPMODA are known to participate in a variety of catalytic reactions, its application has been predominantly and successfully focused on controlling radical polymerizations. Further research would be needed to explore and establish the utility of BPMODA-based systems in other catalytic transformations like C-C bond formation and broader oxidation reactions.

Electrochemical Investigations of Bis 2 Pyridylmethyl Octadecylamine Complexes

Cyclic Voltammetry Studies of Metal Redox Couples

Cyclic voltammetry (CV) is a primary technique used to probe the redox behavior of metal complexes involving BPMODA and related N-alkyl-bis(2-pyridylmethyl)amine ligands. These studies typically focus on the reversible one-electron transfer process between different oxidation states of the coordinated metal ion, most commonly the Cu(II)/Cu(I) redox couple, which is fundamental to the ATRP catalytic cycle.

Investigations into copper complexes with bis(2-pyridylmethyl)amine-type ligands reveal quasi-reversible redox events. researchgate.netresearchgate.net The half-wave potential (E₁/₂) of the redox couple provides a quantitative measure of the ease of reduction or oxidation. For instance, studies on structurally similar copper complexes show that the redox potential for the Cu(II)/Cu(I) couple can be influenced by the ligand environment. koreascience.kr The peak-to-peak separation (ΔEp) in CV measurements offers insight into the electron transfer kinetics; for related mononuclear copper complexes with bispyridylamine ligands, this separation is often larger than the theoretical 59 mV for a reversible one-electron process, indicating quasi-reversible behavior. researchgate.net

A key finding from scan rate dependence studies, where the peak current is observed to be linearly proportional to the square root of the scan rate, is that the redox process is typically diffusion-controlled. researchgate.net This indicates that the rate of the electrochemical reaction is governed by the migration of the electroactive species to the electrode surface.

Correlation between Redox Potential and Catalytic Activity in ATRP

A direct and significant correlation exists between the redox potential of the copper catalyst and its activity in ATRP. The activity of a copper catalyst in ATRP is determined by the ATRP equilibrium constant, Kₐₜᵣₚ, which is directly related to the standard reduction potential (E₁/₂) of the Cu(II)/Cu(I) redox couple. A more negative redox potential indicates a more reducing Cu(I) complex and a more stable Cu(II) complex. This translates to a higher Kₐₜᵣₚ value and, consequently, a more active catalyst that can achieve faster polymerization rates. researchgate.net

This principle is leveraged in electrochemically mediated ATRP (eATRP), where an applied potential can be used to precisely control the concentration of the active Cu(I) species by reducing the stable Cu(II) complex. cmu.edu The BPMODA ligand, with its long octadecyl chain, is specifically designed to create hydrophobic copper complexes that can act as efficient catalysts in organic or biphasic systems. cmu.edu The ability to tune the redox potential through ligand design allows for the optimization of catalyst activity, enabling controlled polymerization at very low catalyst concentrations. nih.govpsu.edu Kinetic studies of ATRP reactions confirm that catalysts with more negative redox potentials generally exhibit faster polymerization rates. researchgate.netresearchgate.net

The following table presents electrochemical data for copper complexes with ligands structurally related to BPMODA, illustrating the typical range of redox potentials.

| Complex/Ligand | Redox Couple | E₁/₂ (V vs. SCE) | Reference Electrode |

| Br-Cu(II)(TPMA*₃)⁺ | Cu(II)/Cu(I) | -0.42 | SCE |

| Cu(pmea) | Cu(II)/Cu(I) | -0.22 | Ag/AgCl |

| Cu(pmea) | Cu(III)/Cu(II) | +0.23 | Ag/AgCl |

This table contains data for ligands structurally analogous to BPMODA to provide representative values.

Influence of Ligand Structure and Halide Anion on Redox Properties

The redox properties of the metal center are highly sensitive to the electronic and steric characteristics of the surrounding ligand, as well as the nature of the coordinated halide anion.

Ligand Structure: Modifications to the pyridine (B92270) rings or the amine's alkyl substituent in ligands like BPMODA can significantly shift the redox potential. Introducing electron-donating groups (e.g., methoxy (B1213986), dimethyl) onto the pyridyl rings of the ligand stabilizes the higher oxidation state (Cu(II)) of the metal center more effectively. researchgate.netresearchgate.net This stabilization results in a more negative redox potential for the Cu(II)/Cu(I) couple, thereby increasing the catalyst's reducing power and activity. nih.govpsu.edu For example, the catalyst formed with a modified ligand, bis[2-(4-methoxy-3,5-dimethyl)-pyridylmethyl]octadecylamine (BPMODA*), was evaluated alongside BPMODA, demonstrating that such structural tuning is a key strategy for optimizing performance. cmu.edu

Mechanistic Insights from Electrochemical Data

Electrochemical studies are instrumental in elucidating the mechanism of catalyzed reactions like ATRP. For eATRP, CV data provides direct evidence for the proposed mechanism, which involves the electrochemical reduction of the air-stable Cu(II)Br₂/L (deactivator) complex at an electrode to form the Cu(I)Br/L (activator) species. cmu.edu This electrochemically generated activator then initiates the polymerization.

The reversibility of the redox peaks in a cyclic voltammogram indicates the stability of the different oxidation states of the catalyst under the experimental conditions. A reversible Cu(II)/Cu(I) couple is crucial for maintaining the "living" character of the polymerization, allowing for the rapid and controlled interconversion between the active and dormant states of the polymer chain. Furthermore, analysis of CV data can reveal whether the redox process is primarily metal-centered or involves the ligand (i.e., a "non-innocent" ligand). For pyridylamine complexes like those formed with BPMODA, the redox activity is typically understood to be metal-centered, involving the Cu(II)/Cu(I) transition. nih.gov The electrochemical data, therefore, not only quantifies the catalyst's activity but also confirms the fundamental steps of the catalytic cycle. cmu.edu

Advanced Spectroscopic Characterization of Bis 2 Pyridylmethyl Octadecylamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Bis(2-pyridylmethyl)octadecylamine. Both ¹H and ¹³C NMR are employed to map the connectivity and chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the protons of the octadecyl chain and the pyridyl groups. The long alkyl chain typically shows a complex series of overlapping multiplets in the upfield region (around 0.8-1.3 ppm), with the terminal methyl group appearing as a triplet. The methylene (B1212753) protons adjacent to the tertiary amine would be deshielded and appear further downfield. Protons on the pyridyl rings will exhibit characteristic chemical shifts in the aromatic region (typically 7.0-8.5 ppm).

Upon complexation with a metal ion, significant changes in the NMR spectrum are observed. The coordination of the pyridyl nitrogens and the tertiary amine to a metal center induces shifts in the signals of the nearby protons. Dynamic NMR studies on related pyridyl complexes have been used to investigate conformational changes in solution. emich.edu For instance, in zirconocenium-pyridyl complexes, variable temperature ¹H NMR and NOESY spectra have provided evidence for specific conformations in solution. emich.edu

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of Bis(2-pyridylmethyl)octadecylamine would show signals for the aliphatic carbons of the octadecyl chain and the distinct aromatic carbons of the two pyridyl rings. nih.gov Similar to ¹H NMR, complexation causes shifts in the ¹³C signals, particularly for the carbons closest to the coordination sites. The analysis of these shifts helps to identify the atoms involved in bonding with the metal ion. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be employed for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed structural map of the molecule and its complexes. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Data for Bis(2-pyridylmethyl)octadecylamine

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Octadecyl CH₃ | ~0.88 (triplet) | ~14 |

| Octadecyl (CH₂)n | ~1.25 (multiplet) | ~22-32 |

| N-CH₂ (Octadecyl) | Downfield shifted | Downfield shifted |

| N-CH₂ (Pyridyl) | Downfield shifted | Downfield shifted |

| Pyridyl Protons | ~7.0 - 8.5 (multiplets) | ~120 - 150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within Bis(2-pyridylmethyl)octadecylamine and for monitoring the formation of its metal complexes. The UV-Vis spectrum of the free ligand is characterized by absorption bands corresponding to π→π* and n→π* transitions within the pyridyl rings. ikm.org.my These transitions typically occur in the UV region of the electromagnetic spectrum. ikm.org.my

The formation of a complex between Bis(2-pyridylmethyl)octadecylamine and a metal ion leads to noticeable changes in the UV-Vis spectrum. The coordination of the ligand to a metal center can cause a shift in the position and intensity of the ligand-based absorption bands. More significantly, new absorption bands can appear in the visible region, which are often responsible for the color of the complexes. These new bands typically arise from d-d electronic transitions within the metal ion or from charge-transfer (CT) transitions between the metal and the ligand.

For example, copper(II) complexes of ligands containing pyridylmethylamine moieties often exhibit d-d transition bands in the visible range, which are sensitive to the coordination geometry around the copper(II) ion. The position of these bands can help to infer the geometry of the complex, such as tetrahedral, square planar, or octahedral. researchgate.net UV-Vis titration is a common method used to study the stoichiometry and stability of the formed complexes. By monitoring the changes in absorbance at a specific wavelength as the concentration of the metal ion or ligand is varied, the binding ratio and the association constant for the complex can be determined. ikm.org.my

Table 2: Typical UV-Vis Absorption Data for Pyridyl-containing Ligands and their Complexes

| Species | Transition Type | Typical Wavelength Range (nm) |

| Pyridyl Ligand | π→π | 200 - 280 |

| Pyridyl Ligand | n→π | 250 - 300 |

| Metal Complex | Ligand-to-Metal Charge Transfer (LMCT) | 300 - 500 |

| Metal Complex | Metal-to-Ligand Charge Transfer (MLCT) | 300 - 600 |

| Metal Complex (e.g., Cu(II)) | d-d transitions | 500 - 900 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Oxidation States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. It is therefore an indispensable tool for studying the metal complexes of Bis(2-pyridylmethyl)octadecylamine when the metal ion is paramagnetic, such as copper(II) (d⁹), manganese(II) (d⁵), or cobalt(II) (d⁷). EPR spectroscopy provides detailed information about the oxidation state of the metal ion, the coordination environment, and the nature of the metal-ligand bonding.

Advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can provide even more detailed information. rsc.org These methods allow for the measurement of weak interactions between the unpaired electron and surrounding magnetic nuclei, such as ¹⁴N from the pyridyl groups and ¹H from the ligand backbone. rsc.org This information is crucial for mapping the distribution of the unpaired electron's spin density over the complex and for precisely determining the structure of the complex in frozen solution. rsc.orgcardiff.ac.uk

Table 3: Representative EPR Parameters for Copper(II) Complexes with Pyridylmethylamine-type Ligands

| Complex Geometry | Typical g-values | Typical A∥ values (MHz) |

| Tetragonally Elongated Octahedral | g∥ > g⊥ ≈ 2.0 | 400 - 600 |

| Square Planar | g∥ > g⊥ ≈ 2.0 | 450 - 550 |

| Trigonal Bipyramidal | g⊥ > g∥ ≈ 2.0 | 150 - 300 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

The crystal structure of a metal complex of Bis(2-pyridylmethyl)octadecylamine would reveal how the flexible octadecyl chain and the two pyridylmethyl arms arrange themselves to accommodate the metal ion. It can also show intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the packing of the molecules in the crystal. nih.gov For example, studies on related bis(2-pyridylmethyl)amine (bpa) complexes have shown the existence of different geometric isomers in the solid state. researchgate.net The structural information obtained from XRD is crucial for understanding the properties and reactivity of the complexes and serves as a benchmark for the interpretation of data from other spectroscopic techniques.

Mass Spectrometry for Molecular Weight and Composition Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For Bis(2-pyridylmethyl)octadecylamine, mass spectrometry can confirm its molecular formula, C₃₀H₄₉N₃, which corresponds to a molecular weight of approximately 451.7 g/mol . nih.govchemspider.com

Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which are soft ionization methods suitable for analyzing large and non-volatile molecules like Bis(2-pyridylmethyl)octadecylamine and its metal complexes. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the unambiguous determination of the elemental composition. rsc.org

When analyzing metal complexes, mass spectrometry can confirm the formation of the complex and determine its stoichiometry. The mass spectrum will show a peak corresponding to the molecular ion of the complex, which includes the ligand, the metal ion, and any counter-ions. Fragmentation patterns observed in the mass spectrum can also provide structural information, revealing how the molecule breaks apart and helping to identify its constituent parts.

Applications in Materials Science and Engineering

Functional Polymeric Materials Development

The versatility of Bis(2-pyridylmethyl)octadecylamine is particularly evident in its application in polymer chemistry, where it facilitates the creation of materials with tailored properties and complex architectures.

A notable application of Bis(2-pyridylmethyl)octadecylamine is in the controlled radical polymerization technique known as Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP). This method is employed for the polymer encapsulation and surface grafting of nanoparticles, enhancing their stability and functionality for various applications, including biomedical and magnetic separation technologies.

In the encapsulation of superparamagnetic iron oxide nanoparticles (SPIONs) assembled into supraparticles (SPs), Bis(2-pyridylmethyl)octadecylamine (referred to as BPMODA in some literature) serves as a crucial ligand for the copper catalyst. acs.orgmdpi.com The process involves the formation of a CuBr₂/BPMODA complex, which catalyzes the polymerization of monomers like styrene and divinylbenzene around the supraparticle core. The long octadecyl chain of the ligand is thought to facilitate the interaction of the catalyst with the hydrophobic monomer phase at the supraparticle/water interface. acs.orgmdpi.com This controlled polymerization process allows for the precise growth of polymer shells on the surface of the supraparticles, leading to enhanced stability in aqueous dispersions and providing a platform for further functionalization. acs.orgmdpi.com

Key Research Findings on Polymer Encapsulation:

| Parameter | Description | Finding | Reference |

| Catalyst System | The combination of catalyst and ligand used for the polymerization. | A Cu²⁺/BPMODA complex is utilized as the catalyst for AGET ATRP. | acs.orgmdpi.com |

| Polymerization Method | The specific technique used to grow the polymer shell. | AGET ATRP is employed to achieve controlled polymer shell growth on the supraparticle surface. | acs.orgmdpi.com |

| Monomers | The building blocks of the polymer shell. | Styrene and divinylbenzene are common monomers used for encapsulation. | acs.orgmdpi.com |

| Role of Ligand | The function of Bis(2-pyridylmethyl)octadecylamine in the reaction. | It acts as a ligand for the copper catalyst, facilitating the controlled polymerization process. | acs.orgmdpi.com |

| Outcome | The result of the encapsulation process. | Stable, polymer-encapsulated iron oxide supraparticles with functionalizable surfaces are produced. | acs.orgmdpi.com |

While direct evidence of Bis(2-pyridylmethyl)octadecylamine in the synthesis of PolyHIPEs (Polymerized High Internal Phase Emulsions) is not extensively documented, its role as a ligand in ATRP is relevant to the creation of degradable polymeric systems. ATRP is a powerful tool for synthesizing well-defined polymers with degradable linkages in their backbone or side chains.

The synthesis of Bis(2-pyridylmethyl)octadecylamine has been described in the context of preparing functional degradable polymeric materials via ATRP. The control afforded by ATRP, facilitated by ligands such as this, allows for the incorporation of degradable monomers or the synthesis of block copolymers with degradable segments. This approach is crucial for developing materials for biomedical applications like drug delivery and tissue engineering, where biodegradability is a key requirement.

Integration into Sensing Platforms

The bis(2-pyridylmethyl)amine (BPA) moiety is a well-known chelating agent for various metal ions. This property is harnessed in the design of chemical sensors. The incorporation of a long alkyl chain, as in Bis(2-pyridylmethyl)octadecylamine, can influence the solubility and deployment of such sensors in different environments.

Currently, there is a lack of specific literature detailing the application of Bis(2-pyridylmethyl)octadecylamine in ion chromatography. However, its ability to form complexes with metal ions suggests a potential for its use in this field. As a stationary phase coating or a mobile phase additive, it could potentially interact with specific anions or cations, enabling their separation. Further research is needed to explore this potential application.

The BPA core of Bis(2-pyridylmethyl)octadecylamine is a common structural motif in fluorescent and colorimetric sensors for metal ions. Derivatives of BPA have been shown to exhibit changes in their fluorescence or color upon binding to specific metal ions. For instance, a related compound, bis(2-pyridylmethyl)amine-functionalized alizarin (B75676), acts as a colorimetric sensor for fluoride (B91410) and a fluorescence turn-on sensor for Al³⁺. nih.govchemspider.com This sensor demonstrates a visible color change in the presence of various anions and cations. nih.govchemspider.com

While direct studies on the sensing properties of Bis(2-pyridylmethyl)octadecylamine are limited, the established behavior of the BPA scaffold suggests that it could be a component in the design of new sensing molecules. The octadecyl chain would render such a sensor lipophilic, making it suitable for applications in non-aqueous media or for incorporation into polymeric membranes and films.

Sensing Capabilities of a Related BPA-Functionalized Sensor:

| Analyte | Sensing Mechanism | Observable Change | Reference |

| F⁻ | Colorimetric | Significant and visible color change in acetonitrile | nih.govchemspider.com |

| Al³⁺ | Fluorescence Turn-On | Significant increase in fluorescence intensity in DMF | nih.govchemspider.com |

| Various Metal Ions | Colorimetric | Visible responses to ions such as Mg²⁺, Cu²⁺, Ni²⁺, Zn²⁺, and Fe³⁺ | nih.govchemspider.com |

Supramolecular Assemblies and Architectures

The amphiphilic character of Bis(2-pyridylmethyl)octadecylamine, with its distinct polar headgroup and nonpolar tail, is a key driver for its self-organization into well-defined supramolecular structures. These assemblies are held together by non-covalent interactions and can exhibit complex architectures and functionalities.

The pyridyl groups of the DPA moiety in Bis(2-pyridylmethyl)octadecylamine can act as donors in coordination-driven self-assembly processes. nih.govrsc.org By reacting with suitable metal acceptors, such as platinum(II) or palladium(II) complexes with specific coordination geometries, a variety of discrete and well-defined metallosupramolecular architectures can be formed. nih.govrsc.org

The supramolecular assemblies formed from Bis(2-pyridylmethyl)octadecylamine can possess internal cavities or pockets capable of encapsulating smaller "guest" molecules. This host-guest chemistry is a fundamental concept in supramolecular chemistry and allows for the development of systems for molecular recognition, transport, and catalysis.

The nature of the guest molecule that can be encapsulated depends on the size, shape, and chemical nature of the host's cavity. For assemblies of Bis(2-pyridylmethyl)octadecylamine, the hydrophobic core formed by the octadecyl chains could potentially host nonpolar guest molecules. Furthermore, the metal centers within the coordination-driven assemblies can also act as binding sites for specific guest molecules. The binding and release of these guests can often be controlled by external stimuli, such as changes in temperature, pH, or the presence of a competing guest.

The pyridyl groups in the DPA moiety of Bis(2-pyridylmethyl)octadecylamine can participate in the formation of charge-transfer (CT) complexes. A CT complex is formed when an electron donor molecule interacts with an electron acceptor molecule, resulting in a partial transfer of electronic charge. mdpi.com This interaction often leads to the appearance of a new, characteristic absorption band in the visible spectrum. mdpi.com

Within the supramolecular assemblies of Bis(2-pyridylmethyl)octadecylamine, the DPA headgroups, particularly when coordinated to a metal ion, can act as electron acceptors. If an electron-donating guest molecule is encapsulated within the assembly, a host-guest charge-transfer complex can be formed. The formation of such CT complexes can significantly alter the photophysical properties of the system, leading to changes in color or fluorescence. This phenomenon can be exploited in the development of sensors and molecular switches. The close proximity and ordered arrangement of the donor and acceptor moieties within the supramolecular architecture can enhance the efficiency of the charge-transfer process.

Theoretical and Computational Studies of Bis 2 Pyridylmethyl Octadecylamine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity. While specific DFT studies focusing exclusively on Bis(2-pyridylmethyl)octadecylamine (BPMODA) are not extensively detailed in the reviewed literature, the principles of DFT are widely applied to understand related catalyst systems in Atom Transfer Radical Polymerization (ATRP). DFT calculations can elucidate the geometries of the copper complexes formed with BPMODA, as well as the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the redox processes central to ATRP.

For instance, in the broader context of ATRP catalysts, DFT has been employed to calculate the free energies of reaction, which are then used to determine the ATRP equilibrium constants. acs.org Furthermore, DFT is utilized to compute the bond dissociation energies of initiators and the dormant polymer chain ends, which directly influence the activation and deactivation rates in the polymerization process. Such calculations could theoretically be applied to the BPMODA-Cu complex to predict its reactivity and catalytic efficiency. The electronic properties of the ligand, such as its electron-donating or -withdrawing nature, which can be quantified by DFT, play a significant role in tuning the redox potential of the copper center and, consequently, the activity of the catalyst.

Molecular Dynamics Simulations for Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly useful for investigating the self-assembly of molecules into larger structures. In the context of Bis(2-pyridylmethyl)octadecylamine, its amphiphilic nature, consisting of a hydrophilic bis(2-pyridylmethyl)amine head group and a long hydrophobic octadecyl tail, suggests a tendency to self-assemble in certain solvent systems. This is particularly relevant to its application in emulsion and miniemulsion ATRP, where the ligand's partitioning and behavior at the oil-water interface are critical for the polymerization process.

While specific MD simulations detailing the self-assembly of isolated BPMODA molecules are not prominently featured in the available research, the principles of MD are applicable. Such simulations could provide a molecular-level understanding of how BPMODA molecules arrange themselves in a biphasic system, potentially forming micelles or stabilizing monomer droplets. The insights from MD simulations could help in optimizing reaction conditions for polymerization in dispersed media by predicting the distribution and orientation of the catalyst complex at the interface. One study mentions the use of molecular dynamics simulations in the broader context of controlled radical polymerization from solid surfaces, indicating its relevance in understanding the behavior of such systems. ethernet.edu.et

Modeling of Catalyst Activity and Equilibrium Constants

The catalytic activity of Bis(2-pyridylmethyl)octadecylamine in copper-mediated Atom Transfer Radical Polymerization (ATRP) has been a subject of experimental and modeling studies. The long octadecyl chain of BPMODA imparts significant hydrophobicity to its copper complexes, making it an effective catalyst for ATRP in dispersed media such as emulsion and miniemulsion systems. researchgate.netacs.org

The activity of an ATRP catalyst is quantified by the ATRP equilibrium constant (KATRP), which represents the ratio of the activation rate constant to the deactivation rate constant. A higher KATRP value indicates a more active catalyst. The redox potential (E1/2) of the Cu(I)/Cu(II) couple complexed with the ligand is another crucial parameter that correlates with catalyst activity. A more negative redox potential generally corresponds to a more active catalyst.

Spectrophotometric measurements and cyclic voltammetry have been used to determine these key parameters for the CuX/BPMODA system (where X is a halogen). acs.orgcolab.ws These experimental data are essential for modeling the kinetics of ATRP and predicting the degree of control over the polymerization.

Below is a table summarizing the reported equilibrium constant and redox potential for a copper bromide complex with BPMODA.

| Catalyst System | KATRP | E1/2 (V vs. Fc/Fc+) | Solvent | Reference |

| CuBr/BPMODA | 1.1 x 10-8 | -0.273 | THF | acs.org |

This table is interactive. You can sort and filter the data.

The relatively low KATRP value suggests that the CuBr/BPMODA complex provides a well-controlled polymerization by maintaining a low concentration of propagating radicals. The hydrophobicity of BPMODA ensures that the catalyst is preferentially located in the organic phase during emulsion polymerization. acs.org

Prediction of Coordination Geometries and Stability

The coordination geometry of the metal center and the stability of the resulting complex are critical factors in the performance of a catalyst. For Bis(2-pyridylmethyl)octadecylamine, the two pyridyl groups and the tertiary amine form a tridentate N-donor ligand that coordinates to the metal center, typically copper or iron.

While detailed computational predictions of the coordination geometries for BPMODA complexes are not extensively reported, experimental studies and comparisons with structurally related ligands provide valuable insights. In the context of ATRP, the copper(I) activator complex is typically four-coordinate with a distorted tetrahedral geometry, while the copper(II) deactivator complex is often five-coordinate with a trigonal bipyramidal geometry.

Future Research Directions and Challenges

Development of Novel Ligand Architectures for Enhanced Performance

The core structure of bis(2-pyridylmethyl)octadecylamine serves as a versatile scaffold for the development of new ligand architectures with enhanced or specialized functionalities. Future research should focus on systematic modifications of this parent molecule to fine-tune its electronic and steric properties.

Key Research Thrusts:

Substitution on the Pyridine (B92270) Rings: Introducing electron-donating or electron-withdrawing groups onto the pyridine rings can significantly alter the ligand's coordination properties. For instance, methoxy (B1213986) groups could enhance the electron-donating ability of the nitrogen atoms, potentially leading to more stable metal complexes. Conversely, trifluoromethyl groups could be introduced to increase the Lewis acidity of the coordinated metal center, which may be beneficial for certain catalytic applications. mdpi.com

Modification of the Alkyl Chain: The length and nature of the hydrophobic tail can be varied to control the self-assembly properties of the molecule. Replacing the octadecyl chain with shorter or longer alkyl chains, or introducing branching or unsaturation, would allow for precise control over the formation of micelles, vesicles, or other supramolecular structures in solution. nih.gov

Introduction of Additional Functional Groups: The ligand scaffold can be further functionalized by incorporating additional coordinating groups or responsive moieties. For example, attaching a hydroxyl or carboxyl group to the alkyl chain could provide an additional binding site for metal ions or enable pH-responsive behavior.

A comparative table of potential ligand derivatives and their expected properties is presented below.

| Ligand Modification | Expected Impact on Properties | Potential Applications |

| Electron-donating substituents on pyridine rings | Increased electron density at the metal center, enhanced stability of complexes. | Catalysis requiring electron-rich metal centers. |

| Electron-withdrawing substituents on pyridine rings | Increased Lewis acidity of the metal center. | Catalysis of reactions requiring electrophilic activation. |

| Variation of alkyl chain length | Control over self-assembly and solubility. | Drug delivery, templating for nanomaterials. |

| Introduction of chiral centers | Enantioselective catalysis. | Asymmetric synthesis. |

| Appending photo- or redox-active moieties | Creation of photo- or electro-responsive materials. | Sensors, molecular switches. |

Exploration of New Catalytic Transformations

The bis(2-pyridylmethyl)amine moiety is a well-established chelating unit in coordination chemistry, and its metal complexes have shown promise in various catalytic reactions. acs.orgosti.gov Future research should aim to expand the catalytic repertoire of bis(2-pyridylmethyl)octadecylamine-metal complexes.

Potential Catalytic Applications:

Oxidation Catalysis: Iron and copper complexes of bis(2-pyridylmethyl)amine derivatives have been investigated for the activation of dioxygen and the oxidation of organic substrates. researchgate.net The long alkyl chain in bis(2-pyridylmethyl)octadecylamine could enable such catalytic reactions to be performed in biphasic or micellar systems, facilitating catalyst recovery and reuse.

Polymerization Reactions: The ability of related ligands to form well-defined metal complexes suggests their potential use as catalysts or pre-catalysts in olefin polymerization. The steric and electronic properties of the ligand could be tuned to control the polymer's molecular weight and tacticity.

Cross-Coupling Reactions: Palladium complexes of pyridine-containing ligands are widely used in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. acs.org The amphiphilic nature of bis(2-pyridylmethyl)octadecylamine could be advantageous for performing these reactions in aqueous media, aligning with the principles of green chemistry.

Hydrodenitrogenation (HDN) Models: Iridium complexes with pyridine and piperidine (B6355638) ligands have been synthesized as models for the chemisorption step in hydrodenitrogenation reactions, a crucial process in petroleum refining. rsc.org

Advanced Materials Design with Tailored Functionality

The amphiphilic character of bis(2-pyridylmethyl)octadecylamine makes it an excellent building block for the construction of advanced materials through self-assembly.

Areas for Exploration:

Langmuir-Blodgett Films: This compound is expected to form stable monolayers at the air-water interface, which can be transferred onto solid substrates to create highly ordered Langmuir-Blodgett films. nih.govmdpi.com These films, incorporating metal ions, could find applications in sensing, electronics, and as nanostructured catalysts. The coordination of different metal ions would allow for the tuning of the film's optical and electronic properties.

Nanoparticle Functionalization: The hydrophobic tail can anchor the molecule onto the surface of nanoparticles, while the hydrophilic head group can coordinate to metal ions or interact with the surrounding medium. acs.org This approach can be used to create stable, functionalized nanoparticles for applications in catalysis, bio-imaging, and drug delivery. rsc.org